(5-Phenylpyridin-2-yl)methanamine
CAS No.: 441055-98-7
Cat. No.: VC8116484
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 441055-98-7 |
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Molecular Formula | C12H12N2 |
Molecular Weight | 184.24 g/mol |
IUPAC Name | (5-phenylpyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C12H12N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8,13H2 |
Standard InChI Key | OISXWBQAJYDNAB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)CN |
Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)CN |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name (5-phenylpyridin-2-yl)methanamine reflects its structure: a pyridine ring with a phenyl substituent at position 5 and an aminomethyl group at position 2. Its molecular formula is CHN, with a molecular weight of 184.24 g/mol . The compound’s backbone aligns with bioactive molecules often explored in medicinal chemistry due to the pyridine ring’s electron-deficient nature and the amine group’s nucleophilic reactivity.
Structural Analogues and Derivatives
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N-Methyl(5-phenylpyrid-2-yl)methylamine (CAS 892502-02-2): A methylated derivative with the formula CHN and molecular weight 198.27 g/mol . This derivative highlights the parent compound’s role as a precursor in alkylation reactions.
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5-Phenylpyridine-2-carbaldehyde (CAS 780800-85-3): An aldehyde precursor (CHNO) used in reductive amination to synthesize the target amine .
Synthesis and Optimization
Reductive Amination of 5-Phenylpyridine-2-carbaldehyde
The most feasible synthesis involves reducing the aldehyde group of 5-phenylpyridine-2-carbaldehyde (CAS 780800-85-3) to a primary amine. This can be achieved via:
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Sodium cyanoborohydride (NaBHCN) in the presence of ammonium chloride (NHCl), yielding up to 89% under optimized conditions .
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Catalytic hydrogenation using palladium on carbon (Pd/C) in an ammonia-saturated solvent, though this method may require higher pressures and temperatures .
Buchwald–Hartwig Amination
An alternative route employs cross-coupling between 5-bromo-2-pyridinemethanamine and phenylboronic acid using a palladium catalyst. This method offers regioselectivity but is less common due to the commercial scarcity of brominated precursors .
Yield Optimization Challenges
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Competing side reactions: Over-reduction of the pyridine ring or premature methylation (if using methylamine) can reduce yields .
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Purification hurdles: The polar amine group complicates chromatographic separation, necessitating derivatization (e.g., acetylation) for efficient isolation .
Physicochemical Properties
Experimental and Predicted Data
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic phenyl group .
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Stability: Susceptible to oxidation at the amine group; storage under inert atmosphere (N or Ar) at 2–8°C is recommended .
Applications in Research
Pharmaceutical Intermediate
The compound’s structure is analogous to α-(2-pyridyl)benzylamine (CAS 39930-11-5), a scaffold in kinase inhibitors and neurotransmitter analogs . Potential applications include:
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Anticancer agents: Pyridine-based amines inhibit tyrosine kinases involved in tumor proliferation .
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Neurological drugs: Amine groups facilitate blood-brain barrier penetration, making them candidates for Alzheimer’s or Parkinson’s disease therapeutics .
Ligand in Coordination Chemistry
The pyridine nitrogen and amine group can coordinate to transition metals (e.g., Ru, Pd), enabling use in catalytic systems or metal-organic frameworks (MOFs) .
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